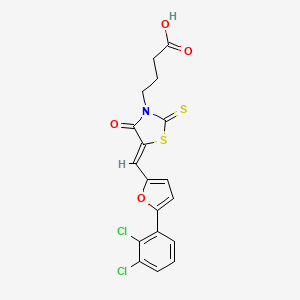

(Z)-4-(5-((5-(2,3-dichlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid

カタログ番号 B2390329

CAS番号:

629608-77-1

分子量: 442.33

InChIキー: KSPKLJYLKOLVHW-ZROIWOOFSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of furan compounds, which are part of the structure of the compound, can be achieved through various methods. For instance, a mild oxidation of alkyl enol ethers to enals employs low loadings of a palladium catalyst and tolerates a diverse array of functional groups . Gold-catalyzed cyclizations of diols and triols to the corresponding hetero- or spirocycles take place in an aqueous medium within nanomicelles . Au nanoparticles supported on TiO2 catalyze a cycloisomerization of conjugated allenones into furans under very mild conditions .Molecular Structure Analysis

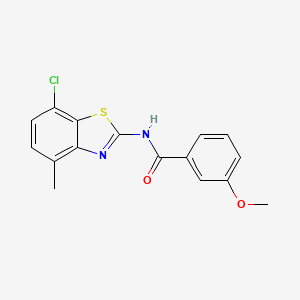

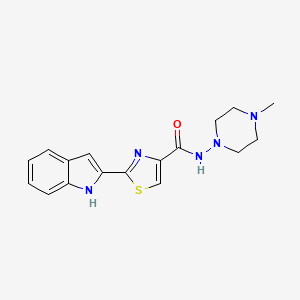

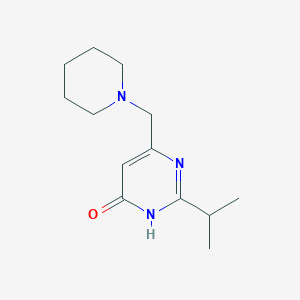

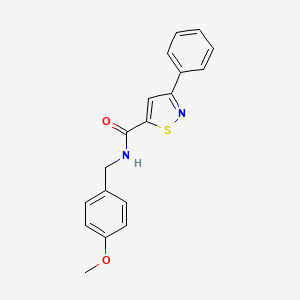

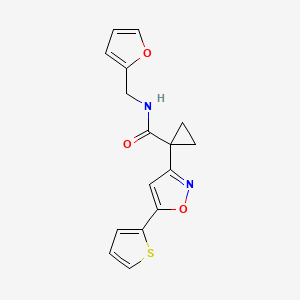

The molecular structure of the compound includes a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen. The furan ring is attached to a 2,3-dichlorophenyl group and a thiazolidinone group.Chemical Reactions Analysis

The chemical reactions involving furan compounds are diverse. For example, the elimination pathway of stereochemically defined β-halovinyl ketones has been investigated using a mild base, NEt3, leading to the formation of allenyl ketones and propargyl ketones . In the presence of CuCl as a catalyst, the elimination reaction of β-chlorovinyl ketones enables a one-pot synthesis of 2,5-disubstituted furans .科学的研究の応用

- Research suggests that this compound exhibits potential anticancer activity. It may inhibit tumor growth by interfering with cell division and inducing apoptosis (programmed cell death). Further studies are needed to explore its mechanism of action and efficacy against specific cancer types .

- The compound’s thiazolidinone ring structure is associated with anti-inflammatory properties. It could be investigated as a candidate for developing novel anti-inflammatory drugs. Researchers might explore its impact on inflammatory pathways and cytokine regulation .

- The furan moiety in the compound contributes to its antioxidant potential. Antioxidants play a crucial role in protecting cells from oxidative stress and preventing damage caused by free radicals. Investigating its antioxidant capacity could lead to applications in health and disease prevention .

- Preliminary studies indicate that this compound possesses antibacterial and antifungal activity. Researchers could explore its effectiveness against specific pathogens and evaluate its potential as a therapeutic agent or as part of antimicrobial formulations .

- The thiazolidinone scaffold is reminiscent of thiazolidinediones (TZDs), a class of drugs used to treat type 2 diabetes. Investigating whether this compound affects insulin sensitivity, glucose metabolism, or lipid regulation could provide insights into its potential use in managing metabolic disorders .

- Researchers might use this compound as a starting point for designing novel molecules. By modifying its structure, they could create analogs with improved properties, such as enhanced bioavailability, reduced toxicity, or better target specificity. Computational studies and molecular modeling could guide drug design efforts .

Anticancer Properties

Anti-inflammatory Effects

Antioxidant Activity

Antibacterial and Antifungal Properties

Metabolic Disorders and Insulin Sensitization

Chemical Biology and Drug Design

特性

IUPAC Name |

4-[(5Z)-5-[[5-(2,3-dichlorophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13Cl2NO4S2/c19-12-4-1-3-11(16(12)20)13-7-6-10(25-13)9-14-17(24)21(18(26)27-14)8-2-5-15(22)23/h1,3-4,6-7,9H,2,5,8H2,(H,22,23)/b14-9- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSPKLJYLKOLVHW-ZROIWOOFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)C2=CC=C(O2)C=C3C(=O)N(C(=S)S3)CCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C(=C1)Cl)Cl)C2=CC=C(O2)/C=C\3/C(=O)N(C(=S)S3)CCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13Cl2NO4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

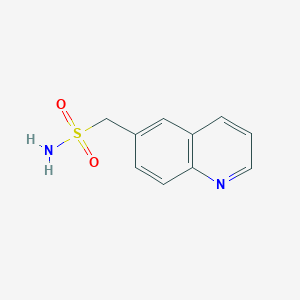

(Quinolin-6-yl)methanesulfonamide

1152714-79-8

![2-Oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl chloride](/img/structure/B2390246.png)

![2-[3-(anilinomethyl)-7-methoxy-2-oxoquinolin-1(2H)-yl]-N-(2,5-difluorophenyl)acetamide](/img/structure/B2390247.png)

![(3S)-1-[6-(Trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-amine dihydrochloride](/img/structure/B2390253.png)

![2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}acetamide](/img/structure/B2390255.png)

![6-bromo-3-[(3,4-dimethoxyphenyl)sulfonyl]-2H-chromen-2-one](/img/structure/B2390259.png)